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molecular formula C8H3BrN2 B1280451 4-Bromophthalonitrile CAS No. 70484-01-4

4-Bromophthalonitrile

Cat. No. B1280451
M. Wt: 207.03 g/mol
InChI Key: ARAONWRSVQOHIT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08507153B2

Procedure details

Compound 4 (24 g, 0.17 mol) was suspended in a stirring solution of 100 ml HBr (48%) and 100 ml of H2O cooled to −10° C. Sodium nitrite (14 g, 0.20 mol) was dissolved in ice water and added dropwise to the solution of 4-aminophthalonitrile. The exothermic reaction was carefully monitored and kept under 0° C. After 2 hours of stirring, the solution was added dropwise to a solution of Cu(I)Br (27 g, 0.18 mol) in 100 ml of HBr (48%) at −3° C. and stirred at 0° C. for 2 hours. To minimize foaming as well as increase the yield, methylene chloride was added to the solution and the reaction was allowed to proceed overnight for at least 24 hours. The organic layer was removed, and the aqueous layer was also extracted with toluene. The combined organic layers were washed with water, Na2S2O3 (saturated aqueous solution), water, brine, water, dried over MgSO4 and evaporated under reduced pressure. 25 g of an orange product were collected (73%). 1H NMR (CDCl3) δ: 7.99 (d, 1H), 7.94-7.91 (dd, 1H), 7.72-7.70 (d, 1H).6 13C{1H}NMR (CDCl3) 136.68, 136.42, 134.44, 128.19, 117.39, 114.76, 114.65, 114.04 ppm.
Quantity
24 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
reactant
Reaction Step Two
Quantity
14 g
Type
reactant
Reaction Step Three
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
Cu(I)Br
Quantity
27 g
Type
reactant
Reaction Step Five
Name
Quantity
100 mL
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Name
Quantity
100 mL
Type
reactant
Reaction Step Seven

Identifiers

REACTION_CXSMILES
N[C:2]1[CH:3]=[C:4]([C:10]#[N:11])[C:5](=[CH:8][CH:9]=1)[C:6]#[N:7].O.N([O-])=O.[Na+].C(Cl)Cl.[BrH:20]>>[Br:20][C:2]1[CH:3]=[C:4]([C:10]#[N:11])[C:5](=[CH:8][CH:9]=1)[C:6]#[N:7] |f:2.3|

Inputs

Step One
Name
Quantity
24 g
Type
reactant
Smiles
NC=1C=C(C(C#N)=CC1)C#N
Step Two
Name
Quantity
100 mL
Type
reactant
Smiles
O
Step Three
Name
Quantity
14 g
Type
reactant
Smiles
N(=O)[O-].[Na+]
Name
ice water
Quantity
0 (± 1) mol
Type
solvent
Smiles
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC=1C=C(C(C#N)=CC1)C#N
Step Five
Name
Cu(I)Br
Quantity
27 g
Type
reactant
Smiles
Name
Quantity
100 mL
Type
reactant
Smiles
Br
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(Cl)Cl
Step Seven
Name
Quantity
100 mL
Type
reactant
Smiles
Br

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-10 °C
Stirring
Type
CUSTOM
Details
After 2 hours of stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The exothermic reaction
CUSTOM
Type
CUSTOM
Details
kept under 0° C
STIRRING
Type
STIRRING
Details
stirred at 0° C. for 2 hours
Duration
2 h
ADDITION
Type
ADDITION
Details
was added to the solution
WAIT
Type
WAIT
Details
to proceed overnight for at least 24 hours
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
The organic layer was removed
EXTRACTION
Type
EXTRACTION
Details
the aqueous layer was also extracted with toluene
WASH
Type
WASH
Details
The combined organic layers were washed with water, Na2S2O3 (saturated aqueous solution), water, brine, water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
CUSTOM
Type
CUSTOM
Details
evaporated under reduced pressure
CUSTOM
Type
CUSTOM
Details
25 g of an orange product were collected (73%)

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
Smiles
BrC=1C=C(C(C#N)=CC1)C#N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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